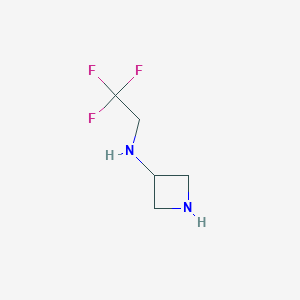
N-(2,2,2-trifluoroethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trifluoroethyl)azetidin-3-amine is a useful research compound. Its molecular formula is C5H9F3N2 and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the trifluoroethyl group is replaced by other functional groups. Common reagents used in these reactions include nickel chloride hexahydrate and sodium borohydride in methanol.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)azetidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of surface-active agents, preservatives, and dye intermediates[][1].
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)azetidin-3-amine can be compared with other similar compounds such as:
N-(2,2,2-trifluoroethyl)azetidine: Similar in structure but lacks the amine group.
2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but does not have the azetidine ring.
Azetidin-3-amine: Lacks the trifluoroethyl group but has the azetidine ring. The uniqueness of this compound lies in its combination of the trifluoroethyl group and the azetidine ring, which imparts distinct chemical and physical properties[][1].
Biological Activity
N-(2,2,2-trifluoroethyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The introduction of trifluoroethyl groups into organic molecules often enhances their lipophilicity, metabolic stability, and overall bioactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroethyl moiety attached to an azetidine ring. This structural configuration is known to influence the compound's pharmacokinetic properties and interactions with biological targets.
Key Properties
- Molecular Formula : C5H8F3N
- Molecular Weight : 155.12 g/mol
- Solubility : Enhanced solubility in lipid environments due to the trifluoroethyl group.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with proteins and enzymes involved in critical biological pathways.
Potential Mechanisms
- Inhibition of Enzyme Activity : The compound has shown promise in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .
- Cell Proliferation Modulation : Research indicates that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-cancer) | 2.4 | Low |
The selectivity index indicates that this compound is significantly more effective against cancer cells compared to non-cancerous cells .
Other Biological Activities
In addition to its anticancer effects, this compound has been investigated for:
- Antiviral Activity : Potential efficacy against viral infections due to its structural properties .
- Protease Inhibition : Similar compounds have demonstrated inhibition of proteases involved in various disease processes .
Study 1: In Vivo Efficacy Against TNBC
In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of lung metastasis compared to control treatments. The compound was administered over 30 days and demonstrated a marked reduction in metastatic nodules .
Study 2: Comparative Analysis with Known Anticancer Agents
When compared with standard chemotherapy agents like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity and lower toxicity profiles. In vitro tests revealed higher growth inhibition rates against MCF-7 and MDA-MB-231 cells than those observed with 5-FU .
Properties
Molecular Formula |
C5H9F3N2 |
|---|---|
Molecular Weight |
154.13 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)azetidin-3-amine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)3-10-4-1-9-2-4/h4,9-10H,1-3H2 |
InChI Key |
NVJSYVSZCGAPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















